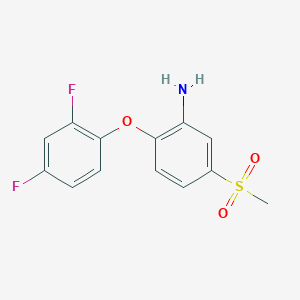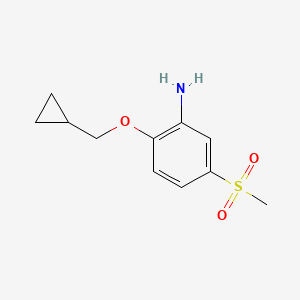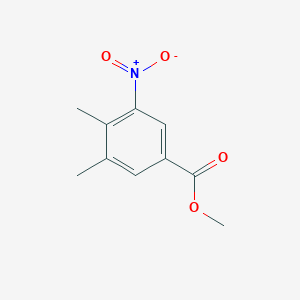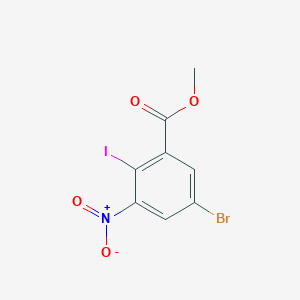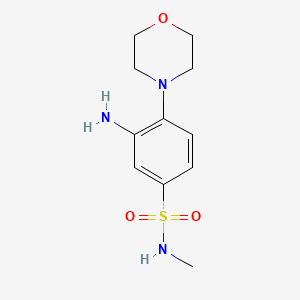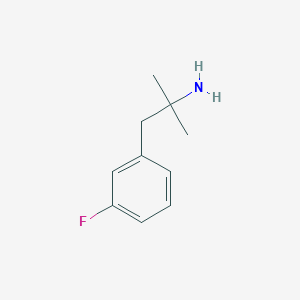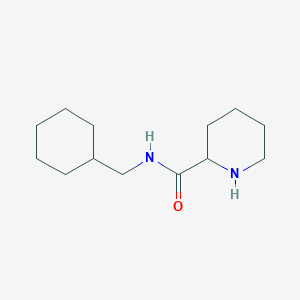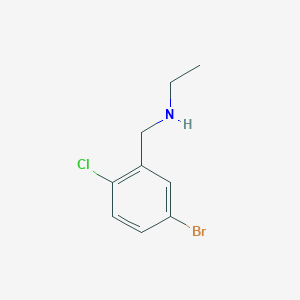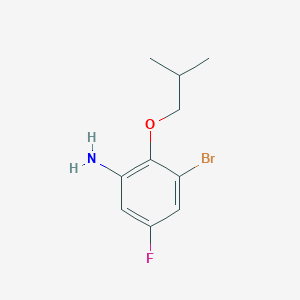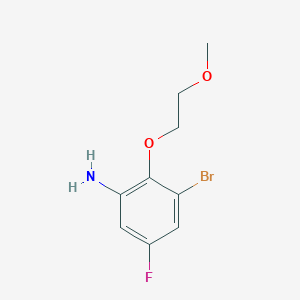
3-Bromo-5-fluoro-2-(2-methoxyethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-fluoro-2-(2-methoxyethoxy)aniline is a versatile organic compound characterized by the presence of bromine, fluorine, and methoxyethoxy groups attached to an aniline core
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-bromo-5-fluoroaniline as the starting material.
Reaction Steps: The compound undergoes a nucleophilic substitution reaction where the aniline nitrogen is protected, and the methoxyethoxy group is introduced using 2-methoxyethanol under acidic conditions.
Purification: The final product is purified through recrystallization or column chromatography.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.
Catalysts and Solvents: Various catalysts and solvents are used to optimize the reaction conditions and yield.
Types of Reactions:
Oxidation: The compound can be oxidized to form various derivatives, including quinones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Substitution reactions are common, where different functional groups can replace the bromine or fluorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) are used for substitution reactions.
Major Products Formed:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced amines and other derivatives.
Substitution Products: Various substituted anilines.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-fluoro-2-(2-methoxyethoxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its use in drug development, particularly in designing new therapeutic agents.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The compound exerts its effects through various molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in biological processes.
Pathways: The compound may modulate signaling pathways related to cell growth, apoptosis, and immune responses.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-5-fluoroaniline: Lacks the methoxyethoxy group.
3-Fluoro-2-methoxyaniline: Lacks the bromine atom.
2-(2-Methoxyethoxy)aniline: Lacks both bromine and fluorine atoms.
Uniqueness: 3-Bromo-5-fluoro-2-(2-methoxyethoxy)aniline is unique due to the combination of bromine, fluorine, and methoxyethoxy groups, which confer distinct chemical and biological properties compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for developing new materials and therapeutic agents.
Eigenschaften
IUPAC Name |
3-bromo-5-fluoro-2-(2-methoxyethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNO2/c1-13-2-3-14-9-7(10)4-6(11)5-8(9)12/h4-5H,2-3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDDIDIHHGZHQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1Br)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
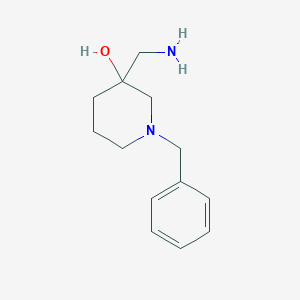
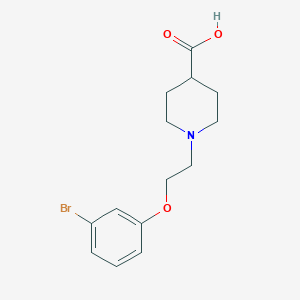
![[(4-Cyano-benzyl)-methyl-amino]-acetic acid](/img/structure/B7865724.png)
![[(2-Cyano-benzyl)-methyl-amino]-acetic acid](/img/structure/B7865731.png)
![[(2,6-Dichloro-benzyl)-methyl-amino]-acetic acid](/img/structure/B7865738.png)
